Ivacaftor Orthoisomer is a chemical compound primarily recognized for its role in the treatment of cystic fibrosis, a genetic disorder affecting the lungs and digestive system. The compound is classified as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is crucial for regulating chloride ions across epithelial cell membranes. Ivacaftor enhances the function of the CFTR protein in patients who have specific mutations that lead to its malfunction.
Ivacaftor was developed by Vertex Pharmaceuticals and is marketed under the name Kalydeco. It was first approved by the U.S. Food and Drug Administration in January 2012 for use in patients aged six years and older who have specific mutations in the CFTR gene.
Ivacaftor falls under the category of CFTR modulators, specifically classified as a CFTR potentiator. This classification is based on its mechanism of action, which involves increasing the probability of the CFTR channel being open, thus improving chloride transport across cell membranes.
The synthesis of Ivacaftor Orthoisomer has been explored through various methods, with significant advancements in continuous flow synthesis techniques. One notable approach involves a multi-step continuous flow ozonolysis method combined with a flow sequence that constructs a quinolone scaffold. This method allows for efficient production, yielding approximately 7.2 grams of Ivacaftor per day on a laboratory scale, sufficient to treat around 50 patients daily .
Another synthesis route includes a one-pot two-step process starting from indole acetic acid amides, employing propyl phosphonic anhydride as a coupling agent. This method aims to enhance yield and reduce manufacturing costs .
The continuous flow synthesis method utilizes a continuous stirred tank reactor (CSTR) to facilitate slow reaction steps effectively. The integration of inline extraction and phase separation techniques further optimizes the process, making it safer and more efficient for large-scale production .
The molecular formula for Ivacaftor Orthoisomer is , and its structure features a quinolone core with various functional groups that contribute to its pharmacological activity. The compound's structural configuration is essential for its interaction with the CFTR protein.
The compound's key structural features include:
Ivacaftor undergoes several chemical reactions during its synthesis, including:
The reactions are typically carried out under controlled conditions to ensure high purity and yield. For instance, the ozonolysis step requires careful monitoring of ozone concentrations to avoid by-product formation .
Ivacaftor functions by binding to the CFTR protein at specific sites, enhancing its opening probability and thereby facilitating chloride ion transport across epithelial cells. This action helps restore normal ion balance in tissues affected by cystic fibrosis.
Clinical studies have demonstrated that Ivacaftor significantly improves lung function and reduces pulmonary exacerbations in patients with specific CFTR mutations. The drug's efficacy is closely linked to its ability to stabilize the open conformation of the CFTR channel .
Relevant analyses indicate that Ivacaftor exhibits good stability profiles under various storage conditions, making it suitable for long-term therapeutic use .
Ivacaftor Orthoisomer is primarily utilized in treating cystic fibrosis patients with specific mutations in the CFTR gene. Its application has revolutionized treatment protocols, significantly improving patient outcomes by addressing the underlying cause of the disease rather than merely alleviating symptoms.
Furthermore, ongoing research explores potential uses of Ivacaftor in combination therapies with other CFTR modulators like lumacaftor and tezacaftor, aiming to enhance therapeutic efficacy across a broader range of CF mutations .
The retrosynthetic disconnection of ivacaftor orthoisomer (N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide; CAS 873051-52-6) centers on two key fragments: the dihydroquinoline carboxylic acid moiety and the ortho-substituted aniline derivative. Strategic bond disconnections reveal two principal approaches: [2] [8]
Ortho-isomer specificity is dictated by the steric profile of the 3,5-di-tert-butyl-2-hydroxyphenyl group, which necessitates regioselective aniline synthesis to avoid undesired para-substituted byproducts. Fragment coupling relies on amide bond formation between the quinoline C3-carboxyl and aniline nitrogen, demanding precise control to prevent epimerization or decomposition. [1] [4] [8]
Table 1: Retrosynthetic Pathways for Ivacaftor Orthoisomer
| Approach | Quinoline Fragment Synthesis | Aniline Fragment Synthesis | Coupling Method |
|---|---|---|---|
| A (Vertex) | Gould–Jacobs reaction | Nitration of di-tert-butylphenol | HATU/DMF |
| B | o-Nitrobenzoic acid route | Reduction of 5-nitroisomer | Standard amidation |
| E | Not pre-formed | Protected 5b (methyl carbonate) | T3P/2-MeTHF |
The Gould–Jacobs reaction is pivotal for constructing the 4-oxo-1,4-dihydroquinoline-3-carboxylate core. This multistep sequence begins with condensation of aniline and diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, followed by thermal cyclization and decarboxylation. Optimization addresses three critical challenges: [2] [3] [8]
Table 2: Optimization Parameters for Gould–Jacobs Reaction
| Parameter | Classical Method | Optimized Method | Impact |
|---|---|---|---|
| Cyclization Reagent | POCl₃/PPA | None (neat, 228–232°C) | Eliminates corrosive reagents |
| Cyclization Solvent | Mineral oil/Dowtherm A | Diphenyl ether | Easier removal, higher purity |
| Cyclization Time | 1.5–3 hours | 30–45 minutes (microwave) | Reduced decomposition |
| Decarboxylation Method | Aqueous NaOH + heat | Cu powder/quinoline, 220°C | Yield ↑ 64% → 92% |
Coupling the dihydroquinoline carboxylic acid fragment (4a) with the ortho-substituted aniline (5a or 5b) is the pivotal bond-forming step. Vertex Pharmaceuticals’ evolution from HATU to T3P demonstrates reagent selection’s role in yield and scalability: [2] [8]
T3P’s superiority lies in its aqueous workup compatibility and generation of water-soluble byproducts, streamlining isolation of the ortho-isomer without contaminating para-analogs. [2] [8]
Synthesis of the ortho-specific aniline fragment (5-amino-2,4-di-tert-butylphenol) demands precise regioselective nitration to avoid the sterically favored para-position. Key innovations include: [6] [8]
Table 3: Regioselective Nitration Outcomes for Aniline Fragment
| Substrate | Conditions | Regioisomer Ratio (5-nitro:3-nitro) | Yield |
|---|---|---|---|
| Unprotected phenol | HNO₃, CH₂Cl₂, 0°C | 1:1.5 | <30% |
| Methyl carbonate (22) | HNO₃, CH₂Cl₂, –5°C | 8:1 | 85% |
| Methyl carbonate (22) | Fe(NO₃)₃·9H₂O, MeCN, 80°C | 3:1 | 72% |
Separation of ivacaftor orthoisomer from residual para-isomers or des-tert-butyl impurities exploits steric and polarity differences: [4] [8]
Table 4: Purification Techniques for Ivacaftor Orthoisomer
| Method | Conditions | Purity | Yield | Scale Limitation |
|---|---|---|---|---|
| Column Chromatography | Silica gel, EtOAc/hexane | 98% | 71% | <100 g |
| Crystallization (Intermediate) | Hexane, –20°C | 99% | 90% | Multi-kilogram |
| Crystallization (Final) | Methanol/water (4:1), 0°C | 99.5% | 85% | Industrial |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2